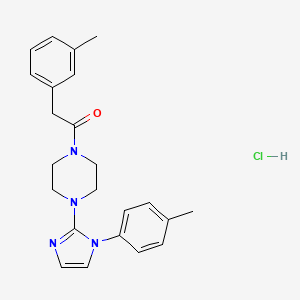
2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O and its molecular weight is 410.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, an imidazole moiety, and a tolyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole and piperazine have shown activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
Compounds containing imidazole and piperazine groups have been investigated for their anticancer potential. A study evaluated several derivatives against human cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. For example, compounds with IC50 values in the low micromolar range demonstrated promising activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds similar to the target compound have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This property suggests potential applications in treating psychiatric disorders.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many related compounds act as inhibitors of key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors (e.g., serotonin receptors), influencing signaling pathways crucial for cellular function.
- DNA Interaction : Some derivatives have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes.
Study on Antitubercular Activity
A study focused on a series of substituted imidazole-piperazine derivatives reported significant antitubercular activity. Among these, compounds exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development as therapeutic agents .
Cytotoxicity Assessment
In another investigation, researchers assessed the cytotoxic effects of various piperazine derivatives on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for therapeutic use .
Data Tables
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Structure | 2.0 | MCF-7 Cancer Cells |
| Compound B | Structure | 3.5 | PC3 Cancer Cells |
| Compound C | Structure | 4.0 | M. tuberculosis |
属性
IUPAC Name |
2-(3-methylphenyl)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.ClH/c1-18-6-8-21(9-7-18)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)17-20-5-3-4-19(2)16-20;/h3-11,16H,12-15,17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKLHWZCBUSXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CC4=CC=CC(=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













